6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde
Overview
Description
6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is a chemical compound with the CAS Number: 943026-42-4 . It has a molecular weight of 166.14 .
Molecular Structure Analysis
The linear formula of 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is C7H6N2O3 . The InChI code and key are not explicitly provided in the available resources.Physical and Chemical Properties Analysis
6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde is stored at temperatures between 2-8°C . The physical form and other specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis Routes and Modifications
Synthesis Routes
The synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which includes compounds similar to 6,7-Dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde, has been developed through various high-yielding routes. These methods have produced gram quantities of each aldehyde, demonstrating efficiency and scalability in chemical synthesis (Brooks et al., 2010).
Chemical Reactions and Derivatives
The compound 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde undergoes condensation with aliphatic primary amines, leading to the formation of various 2,6,9-triazabicyclo[3.3.1]nonane derivatives. This process illustrates the compound's reactivity and potential for creating novel chemical structures (Quintela et al., 1998).
Novel Synthesis and Applications
- Catalyst-Free Synthesis: An efficient synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines and 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines has been achieved through a tandem hydroamination-SNAr sequence. This method is catalyst-free and uses mild reagents, expanding the scope of pyridazine/pyrazine chemistry and facilitating the creation of drug-like molecules with favorable bioactivity and pharmacokinetic properties (Turkett et al., 2020).
Photoluminescence and Material Science
- Dysprosium-Organic Complexes: A study on the synthesis and characterization of a 2-D dysprosium–organic complex constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione and oxalic acid revealed the formation of a 3-D supramolecular network. This complex exhibited metal-centered luminescence with yellowish-blue emission, suggesting potential applications in material science and photoluminescence studies (Zhou et al., 2015).
Miscellaneous Research
- Conformational Control in Chemistry: The reaction of ligands based on 3,6-di(2-pyridyl)pyridazine with zinc(II) showed that conformational control can influence the self-assembly of triple helicates and [2 × 2]-grids. Such findings are significant in the context of molecular self-assembly and the design of complex molecular structures (Bodman & Fitchett, 2014)
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bcl-xl proteins , which play a crucial role in regulating cell death and survival.
Mode of Action
For instance, Bcl-xL protein inhibitors can induce apoptosis, a form of programmed cell death .
Biochemical Pathways
If it acts as a bcl-xl protein inhibitor, it could affect pathways related to apoptosis and cell survival .
Result of Action
If it acts as a bcl-xl protein inhibitor, it could induce apoptosis and affect cell survival .
Properties
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-5-3-6-7(9-8-5)12-2-1-11-6/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZNYHXZJYLYJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=N2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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